molecular formula C14H21NO3 B4800396 N-butyl-2-(2-methoxyphenoxy)propanamide

N-butyl-2-(2-methoxyphenoxy)propanamide

Cat. No.: B4800396
M. Wt: 251.32 g/mol
InChI Key: BFQCGXXPTLYRSO-UHFFFAOYSA-N
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Description

N-butyl-2-(2-methoxyphenoxy)propanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a butyl group, a methoxyphenoxy group, and a propanamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-methoxyphenoxy)propanamide typically involves the reaction of 2-(2-methoxyphenoxy)propanoic acid with butylamine. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to form an amine, resulting in the formation of N-butyl-2-(2-methoxyphenoxy)propanamine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenoxy)propanamide.

    Reduction: Formation of N-butyl-2-(2-methoxyphenoxy)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes and dyslipidemia.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-butyl-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its potential therapeutic effects, the compound may act as an agonist or antagonist of certain receptors or enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-2-(4-methoxyphenoxy)propanamide: Similar structure but with the methoxy group in the para position.

    N-butyl-2-(2-hydroxyphenoxy)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-butyl-2-(2-chlorophenoxy)propanamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

N-butyl-2-(2-methoxyphenoxy)propanamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-butyl-2-(2-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-5-10-15-14(16)11(2)18-13-9-7-6-8-12(13)17-3/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQCGXXPTLYRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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